2-[(3R,3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid
Description
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Properties
CAS No. |
2137852-60-7 |
|---|---|
Molecular Formula |
C23H23NO6S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(3R,3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C23H23NO6S/c25-22(26)9-14-13-31(28,29)21-11-24(10-19(14)21)23(27)30-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,19-,21+/m0/s1 |
InChI Key |
IXPIMYKJJBYZTR-ONTRVFCTSA-N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyrrol backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is , and it has a molecular weight of 657.63 g/mol. The presence of a dioxo group and various functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thieno[2,3-c]pyrrol moiety may facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzymatic activity or receptor signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Related compounds have been studied for their neuroprotective properties against oxidative stress and neuroinflammation.
- Antimicrobial Activity : Certain structural analogs have demonstrated efficacy against various bacterial strains.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antitumor Activity : A study on a related thieno[2,3-c]pyrrol compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Neuroprotection : Another investigation reported that a derivative provided neuroprotection in an in vitro model of oxidative stress induced by hydrogen peroxide. The compound reduced reactive oxygen species (ROS) levels by 40%, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent studies have focused on synthesizing various derivatives of 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid to enhance its bioactivity. Modifications at the amine or carboxylic acid functionalities have shown improved activity profiles against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
